molecular formula C16H24N2O2 B8631133 Ethyl 4-(3,4,5-trimethylpiperazin-1-yl)benzoate

Ethyl 4-(3,4,5-trimethylpiperazin-1-yl)benzoate

Cat. No. B8631133
M. Wt: 276.37 g/mol
InChI Key: FFRKYQXPGWEEMW-UHFFFAOYSA-N
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Patent
US07737149B2

Procedure details

Titanium(IV) isopropoxide (0.598 mL, 2.00 mmol) was added to ethyl 4-(3,5-dimethylpiperazin-1-yl)benzoate (0.262 g, 1 mmol), and paraformaldehyde (0.120 g, 4.00 mmol) in ethanol (5 mL). The resulting solution was stirred at 60° C. under nitrogen for 30 mins. This was cooled to 20° C. and sodium borohydride (0.095 g, 2.5 mmol) was added in one portion. The solution was heated at 60° C. for 24 h. The reaction mixture was quenched with 0.880 ammonia (0.5 mL), filtered, washed with diethyl ether (2×5 mL) and the organic extracts were evaporated. The crude product was purified by silica column chromatography, eluting with a gradient of 0-5% MeOH in DCM containing 0.1% ammonia. Fractions were evaporated to dryness to afford an oil. This was dissolved in acetonitrile (20 ml), polymer supported isocyante resin (1 mmol/g, 2 g) was added and the suspension was stirred overnight. The resin was filtered off and the solution evaporated to dryness to give ethyl 4-(3,4,5-trimethylpiperazin-1-yl)benzoate (0.310 g, 112%) as a white solid. MS: m/z 278 (MH+).
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.262 g
Type
reactant
Reaction Step Three
Quantity
0.12 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.598 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[NH:7][CH:6]([CH3:8])[CH2:5][N:4]([C:9]2[CH:19]=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][CH:10]=2)[CH2:3]1.[CH2:20]=O.[BH4-].[Na+]>C(O)C.C(#N)C.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH3:8][CH:6]1[N:7]([CH3:20])[CH:2]([CH3:1])[CH2:3][N:4]([C:9]2[CH:19]=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][CH:10]=2)[CH2:5]1 |f:2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0.095 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0.262 g
Type
reactant
Smiles
CC1CN(CC(N1)C)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
0.12 g
Type
reactant
Smiles
C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.598 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 60° C. under nitrogen for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This was cooled to 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated at 60° C. for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 0.880 ammonia (0.5 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diethyl ether (2×5 mL)
CUSTOM
Type
CUSTOM
Details
the organic extracts were evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-5% MeOH in DCM containing 0.1% ammonia
CUSTOM
Type
CUSTOM
Details
Fractions were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford an oil
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the suspension was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resin was filtered off
CUSTOM
Type
CUSTOM
Details
the solution evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1CN(CC(N1C)C)C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 112%
YIELD: CALCULATEDPERCENTYIELD 112.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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